Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants, catalysts, and conditions.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can help in understanding its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis and Application in Organic Chemistry
Synthesis of Aryl Benzo[b]furan Thioethers : A metal-free protocol for synthesizing aryl benzo[b]furan thioethers was developed, involving I2-catalyzed cross-coupling of benzo[b]furans and electrophilic cyclization of 2-alkynylphenol derivatives with aryl sulfonyl hydrazides, yielding various 2-aryl and 3-aryl benzo[b]furan thioethers in moderate to good yields (Zhao et al., 2015).
Photochemical Synthesis of Benzo[b]furans : A one-step metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes can synthesize 2-substituted benzo[b]furans. This method is environmentally convenient due to the use of less expensive chlorophenols (Protti et al., 2012).
Chemical Properties and Structures
Structural Analysis : The structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide demonstrate extensive intra- and intermolecular hydrogen bonds, forming chains of molecules. This suggests a potential for medicinal applications of carbamoylsulfonamide derivatives (Siddiqui et al., 2008).
Synthesis of Isothiazoles from Furans : Ethyl carbamate, thionyl chloride, and pyridine can convert substituted furans into 5-acylisothiazoles. This synthesis is particularly efficient for furans with electron-withdrawing groups such as phenylsulfonyl, leading to 5-acylisothiazoles with the electronegative group in the 3-position (Guillard et al., 2001).
Molecular Structure of Derivatives : The molecule of 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one contains three nearly planar segments, demonstrating specific structural orientations, which could be crucial for its potential applications (Krishnaiah et al., 1995).
Potential Medicinal Applications
Antibacterial, Antiurease, and Antioxidant Activities : The compound ethyl N′-furan-2-carbonylbenzohydrazonate, a derivative in the furan series, has shown effective antiurease and antioxidant activities, indicating potential medicinal applications (Sokmen et al., 2014).
Selective Inhibitors of BChE : Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, a series of compounds prepared by multi-step synthesis, showed strong preferential inhibition of butyrylcholinesterase (BChE), suggesting their potential as selective inhibitors for therapeutic purposes (Magar et al., 2021).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
Future Directions
This involves predicting or suggesting further studies or applications of the compound based on its known properties and behavior.
Please consult with a chemical expert or a relevant database for more specific and detailed information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
benzyl N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGQGGDXVAHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate |
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